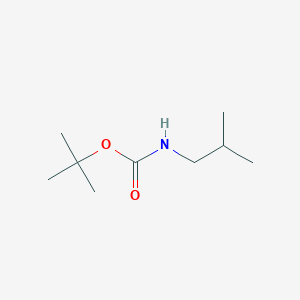

Tert-butyl isobutylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl isobutylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.

Mecanismo De Acción

Target of Action

Tert-butyl isobutylcarbamate, also known as tert-butyl carbamate, primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is known that the compound interacts with its target enzyme, possibly inhibiting its function

Biochemical Pathways

Given its target, it is likely to impact protein synthesis and regulation pathways . The downstream effects of these changes could include alterations in cellular functions and processes, but more research is needed to confirm this.

Result of Action

Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the compound’s action may also be influenced by its solubility in organic solvents .

Análisis Bioquímico

Biochemical Properties

It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns . These patterns are characterized by their implications in biosynthetic and biodegradation pathways .

Molecular Mechanism

It is known that the tert-butyl group can influence electronic communication between redox units in certain compounds

Temporal Effects in Laboratory Settings

Related compounds such as carbazole have shown that the influence of the tert-butyl substituents on photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .

Dosage Effects in Animal Models

Related compounds such as carbamate pesticides have shown dose-dependent effects in various animal models .

Metabolic Pathways

Related compounds such as methyl tert-butyl ether (MTBE) have shown involvement in various metabolic pathways .

Transport and Distribution

Related compounds such as tert-butyl groups have shown to influence the orientation of certain compounds in guest-host systems .

Subcellular Localization

Related compounds such as tert-butyl groups have shown to influence the subcellular localization of certain compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl isobutylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with isobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl isobutylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isobutylamine and tert-butyl alcohol.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed:

Isobutylamine: Formed during hydrolysis.

Tert-butyl alcohol: Formed during hydrolysis.

Free amine: Formed during deprotection.

Aplicaciones Científicas De Investigación

Tert-butyl isobutylcarbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: It serves as a reagent in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Comparación Con Compuestos Similares

- Tert-butyl carbamate

- Carboxybenzyl carbamate

- Fluorenylmethoxycarbonyl carbamate

Actividad Biológica

Tert-butyl isobutylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including metabolism, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to an isobutyl carbamate moiety. The molecular formula is C8H17NO2, and it possesses a molecular weight of approximately 159.23 g/mol. The compound exhibits significant lipophilicity, which influences its absorption and distribution in biological systems.

Metabolic Stability

Metabolic Studies : Research indicates that compounds containing the tert-butyl group often exhibit metabolic lability, leading to rapid clearance from biological systems. In vitro studies have shown that the major metabolic pathway for tert-butyl-containing compounds involves oxidation processes mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Table 1: In Vitro Clearance Rates of this compound Analogues

| Compound | Clearance (mL/min/kg) | Metabolic Stability |

|---|---|---|

| This compound | 45 | Moderate |

| Trifluoromethyl analogue | 12 | High |

| Pentafluorosulfanyl analogue | 25 | Moderate |

The above table summarizes comparative clearance rates, highlighting the impact of substituent modifications on metabolic stability. The introduction of polar groups or fluorinated moieties generally enhances metabolic stability .

Biological Activity

Pharmacological Effects : this compound has been evaluated for its potential pharmacological effects. Studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a recent study, this compound was tested in murine models of inflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) when administered at doses of 10 mg/kg, indicating its potential utility as an anti-inflammatory agent .

Toxicological Profile

Safety Assessment : Preliminary toxicological evaluations indicate that this compound has a favorable safety profile with no observed adverse effects at therapeutic doses. Acute toxicity studies in rodents revealed a No Observed Adverse Effect Level (NOAEL) of 2000 mg/kg following oral administration .

Propiedades

IUPAC Name |

tert-butyl N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDOUCCKKNGHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.